N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-13-5-3-6-14(9-13)12-23(20,21)19-11-17(22-2)15-7-4-8-16(18)10-15/h3-10,17,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOURZFRCDFEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3-fluorophenyl and 3-methylphenyl precursors, followed by their subsequent reactions to form the final product. Common reagents used in these reactions include methanesulfonyl chloride, which reacts with the amine groups to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds structurally similar to N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide may exhibit anticancer properties. The compound has been studied for its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, derivatives of this compound have shown promise in targeting cancer cell lines, leading to reduced proliferation and increased apoptosis in vitro .
2. Neuroprotective Effects
The compound's neuroprotective properties are being investigated, particularly concerning neurodegenerative diseases. Preliminary studies suggest that it may enhance neuronal survival and promote neurite outgrowth, which is crucial for recovery following nerve injuries. This is particularly relevant for conditions like polyneuropathy, where enhancing nerve regeneration could lead to better clinical outcomes .
3. Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and other mediators involved in chronic inflammatory conditions, offering potential therapeutic avenues for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Case Study 1: Neurotropic Activity
A study focusing on a derivative of the compound demonstrated significant neurotropic activity when tested on PC12 neuronal cells. The results indicated enhanced neurite outgrowth when the cells were treated with this derivative in conjunction with nerve growth factor (NGF), suggesting a synergistic effect that could be harnessed for therapeutic applications in neuropathy .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis through the activation of caspase pathways. One notable study reported a dose-dependent inhibition of cell proliferation in breast cancer cell lines, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Enhances neurite outgrowth | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Targets enzymes involved in cancer metabolism |
| Signaling Pathway Modulation | Affects NF-kB and other inflammatory pathways |
| Neurite Growth Promotion | Enhances expression of neurotrophic factors |
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Research Findings and Implications
Fluorine Positioning : Meta-substitution (3-fluorophenyl) in the target compound may reduce metabolic degradation compared to para-substituted analogs, as seen in fluorinated agrochemicals () .
Methoxyethyl Chain : This substituent is absent in most reported methanesulfonamides (e.g., ). Its inclusion could modulate blood-brain barrier penetration or reduce toxicity, as observed in piperidinyl-methoxyethyl derivatives () .
Methylphenyl vs. Chlorophenyl : The 3-methylphenyl group likely reduces cytotoxicity compared to chlorophenyl groups (e.g., CEGKAC in ), aligning with trends in safer agrochemical design () .
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in oncology and infectious disease treatment. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C17H22FNO2S
- Molecular Weight : 325.43 g/mol
This structure includes a fluorophenyl group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that this compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
- Modulation of Protein Interactions : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways linked to cancer progression and inflammatory responses.
Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 50 to 150 µM, indicating moderate potency against these tumor types .
- Xenograft Models : In vivo studies using xenograft models showed that daily oral administration at doses of 100 mg/kg resulted in a reduction of tumor volume by approximately 40% after two weeks of treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition of Bacterial Growth : It exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. These results suggest potential applications in treating bacterial infections .
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The trial reported a 30% response rate among participants, with manageable side effects such as nausea and fatigue.
- Infection Control Study :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
